4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide

Vue d'ensemble

Description

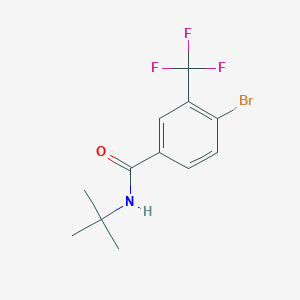

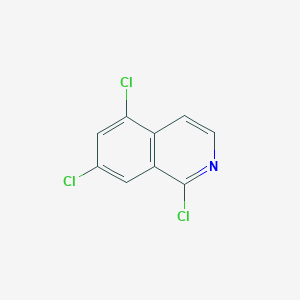

“4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C12H13BrF3NO. It has a molecular weight of 324.14 . This compound is part of a class of molecules that contain a trifluoromethyl group, which is often found in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide” includes a benzamide core with a bromine atom at the 4-position, a tert-butyl group attached to the nitrogen atom, and a trifluoromethyl group at the 3-position .Applications De Recherche Scientifique

Environmental Occurrence, Fate, and Toxicity of Synthetic Phenolic Antioxidants

Synthetic Phenolic Antioxidants (SPAs), which include compounds like 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide, are widely used in various industries to extend product shelf life by retarding oxidative reactions. Research has shown that SPAs are detected in different environmental matrices, and their presence in humans has been observed in tissues and fluids. The exposure pathways mainly include food intake, dust ingestion, and the use of personal care products. Toxicity studies indicate that some SPAs may cause liver toxicity, act as endocrine disruptors, or even have carcinogenic effects. The study suggests that future research should focus on the contamination and environmental behaviors of novel high molecular weight SPAs and develop SPAs with lower toxicity and migration ability to decrease potential environmental pollution (Liu & Mabury, 2020).

Benzene-1,3,5-tricarboxamide: Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) derivatives, to which 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide can be related, have found extensive applications in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. Their multivalent nature is leveraged in biomedical fields, promising a bright future for the molecule in various applications (Cantekin, de Greef & Palmans, 2012).

Applications in N-Heterocycle Synthesis via Sulfinimines

Chiral sulfinamides, such as tert-butanesulfinamide, are recognized as one of the best chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse compounds like piperidines, pyrrolidines, and azetidines, which are important motifs in natural products and therapeutic compounds. This relevance indicates the potential application of compounds like 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide in similar synthetic pathways (Philip, Radhika, Saranya & Anilkumar, 2020).

Propriétés

IUPAC Name |

4-bromo-N-tert-butyl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO/c1-11(2,3)17-10(18)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGXKAMKHUOUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

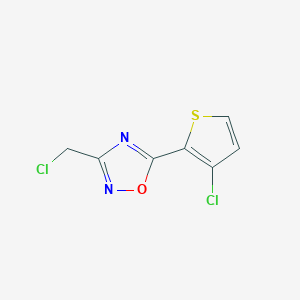

![N-[(5-methylpyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1405977.png)